molecular formula C8H15ClF3N B6195823 rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride, cis CAS No. 2740591-65-3

rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride, cis

Cat. No.: B6195823
CAS No.: 2740591-65-3
M. Wt: 217.7
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Description

rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride, cis is a chemical compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group and the ethyl group on the piperidine ring imparts unique chemical and physical properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride, cis typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.

    Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides or ethyl sulfonates.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.

    Substitution: The trifluoromethyl and ethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides can be used under mild to moderate conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce dealkylated or hydrogenated derivatives.

Scientific Research Applications

rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride, cis has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the biological activity and mechanism of action of piperidine derivatives.

    Industrial Applications: The compound may be used in the development of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride, cis involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact with hydrophobic pockets in target proteins. The piperidine ring can engage in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,4R)-2-methyl-4-(trifluoromethyl)piperidine hydrochloride
  • rac-(2R,4R)-2-ethyl-4-(difluoromethyl)piperidine hydrochloride
  • rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)pyrrolidine hydrochloride

Uniqueness

rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride, cis is unique due to the specific combination of the ethyl and trifluoromethyl groups on the piperidine ring

Properties

CAS No.

2740591-65-3

Molecular Formula

C8H15ClF3N

Molecular Weight

217.7

Purity

95

Origin of Product

United States

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